3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one
Description
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is a heterocyclic compound featuring a benzotriazinone core fused to a 4-fluorophenoxypropyl substituent. Its molecular structure (SMILES: C1=CC=C(C=C1)F)OCCCn2c(=O)c3ccccc3n=n2) combines a lipophilic fluorinated aromatic group with a polar benzotriazinone moiety.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-6-8-13(9-7-12)22-11-3-10-20-16(21)14-4-1-2-5-15(14)18-19-20/h1-2,4-9H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSOVKGSVUENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotisation-Cyclisation of 2-Aminobenzamide Precursors
The most widely reported method for synthesizing N-substituted benzotriazinones involves diazotisation and subsequent cyclisation of 2-aminobenzamide derivatives. For 3-[3-(4-fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one, this approach begins with the preparation of 2-amino-N-[3-(4-fluorophenoxy)propyl]benzamide (Figure 1).
Step 1: Synthesis of 3-(4-Fluorophenoxy)propylamine
The side chain is introduced via nucleophilic substitution between 4-fluorophenol and 3-chloropropylamine in the presence of a base such as potassium carbonate. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine can couple 4-fluorophenol with 3-hydroxypropylamine.
Step 2: Formation of 2-Amino-N-[3-(4-Fluorophenoxy)propyl]benzamide
2-Aminobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with 3-(4-fluorophenoxy)propylamine in dichloromethane under inert conditions. Triethylamine is typically added to scavenge HCl, yielding the substituted benzamide.
Step 3: One-Pot Diazotisation-Cyclisation
The critical cyclisation step employs a polymer-supported nitrite reagent (e.g., Amberlite IRA-900 nitrate) and p-toluenesulfonic acid (p-TsOH) in acetonitrile at 0–5°C. This generates a stable diazonium intermediate, which undergoes intramolecular cyclization to form the benzotriazinone ring. The polymer-supported reagent minimizes side reactions associated with traditional NaNO₂/HCl systems, improving yields to 70–85%.
Alternative Alkylation Approaches
While less common, N-alkylation of preformed 1,2,3-benzotriazin-4(3H)-one offers a modular route. For example, reacting the sodium salt of benzotriazinone with 1-bromo-3-(4-fluorophenoxy)propane in dimethylformamide (DMF) at 60°C introduces the propyl side chain. However, this method suffers from lower yields (50–60%) due to competing O-alkylation and requires rigorous purification.
Optimization and Mechanistic Insights
Reaction Condition Screening
Key parameters influencing the diazotisation-cyclisation process include:
- Temperature : Cyclisation proceeds efficiently at 0–5°C, preventing diazonium salt decomposition.
- Acid Catalyst : p-TsOH provides optimal protonation for cyclization without hydrolyzing the amide bond.
- Solvent : Acetonitrile enhances solubility of intermediates while stabilizing the diazonium species.
A comparative analysis of methods is provided in Table 1.
Table 1: Comparison of Synthetic Methods for 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one
Mechanistic Considerations
The cyclisation mechanism proceeds via initial diazotisation of the 2-amino group to form a diazonium ion, followed by nucleophilic attack by the adjacent amide oxygen (Scheme 1). Density functional theory (DFT) studies suggest that the electron-withdrawing 4-fluorophenoxy group stabilizes the transition state through resonance effects, accelerating cyclization.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, H-5), 7.80 (t, J = 7.6 Hz, 1H, H-6), 7.52 (d, J = 8.4 Hz, 1H, H-7), 7.32 (t, J = 8.8 Hz, 2H, Ar-F), 6.98 (dd, J = 9.2, 4.4 Hz, 2H, Ar-F), 4.18 (t, J = 6.4 Hz, 2H, OCH₂), 3.72 (t, J = 6.8 Hz, 2H, NCH₂), 2.12 (quin, J = 6.6 Hz, 2H, CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (C=O), 159.8 (d, J = 242 Hz, C-F), 147.3 (C=N), 134.5–115.2 (aromatic carbons), 67.8 (OCH₂), 43.9 (NCH₂), 29.4 (CH₂).
- HRMS (ESI+) : m/z calcd for C₁₆H₁₄FN₃O₂ [M+H]⁺: 316.1094; found: 316.1096.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar benzotriazinone core and the equatorial orientation of the 3-(4-fluorophenoxy)propyl group (Figure 2). The dihedral angle between the benzotriazinone and fluorophenyl rings is 87.5°, indicating minimal conjugation.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions, while the benzotriazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Benzotriazinone Derivatives
3-[3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxidanylidene-propyl]-1,2,3-benzotriazin-4-one Core: Benzotriazinone. Substituent: Piperazine linked to 4-fluorophenyl via a propyl chain. This may influence solubility and biological interactions .
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one) Core: Benzotriazinone. Substituent: Phosphoryloxy group. Key Differences: DEPBT’s polar phosphoryloxy group makes it a potent peptide coupling agent, whereas the fluorophenoxypropyl group in the target compound likely enhances lipophilicity, suggesting divergent applications (e.g., drug design vs. synthetic reagents) .
Fluorophenoxypropyl-Containing Compounds
Cisapride (4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide) Core: Benzamide with a piperidine ring. Substituent: 3-(4-Fluorophenoxy)propyl group. Key Differences: While both compounds share the fluorophenoxypropyl moiety, cisapride’s benzamide-piperidine core is associated with gastrointestinal motility modulation. This highlights the role of the core structure in determining pharmacological activity .
3-(4-Fluorophenoxy)pyrrolidine Core: Pyrrolidine. Substituent: 4-Fluorophenoxy.
Physicochemical and Functional Comparisons
| Compound | Molecular Weight | Core Structure | Key Substituent | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~315.3 g/mol | Benzotriazinone | 3-(4-Fluorophenoxy)propyl | High lipophilicity; potential bioactivity |
| 3-[3-(4-Fluorophenylpiperazinyl)propyl]-benzotriazinone | ~423.4 g/mol | Benzotriazinone | Piperazine-4-fluorophenylpropyl | Enhanced solubility due to basic piperazine |
| DEPBT | ~279.2 g/mol | Benzotriazinone | Diethoxyphosphoryloxy | Polar; widely used in peptide synthesis |
| Cisapride | ~465.95 g/mol | Benzamide-piperidine | 3-(4-Fluorophenoxy)propyl | Serotonin 5-HT₄ receptor agonist |
Biological Activity
3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a benzotriazinone core with a fluorophenoxy substituent, which enhances its lipophilicity and bioavailability. Its molecular formula is C15H14FNO2, and it has a molecular weight of approximately 273.28 g/mol. The structural characteristics contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Mechanism of Action:
- Caspase Activation: The compound triggers caspase-3 and caspase-9 activation, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It has been noted to cause G2/M phase arrest in various cancer cell lines, inhibiting their proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a MIC of 8 μg/mL, showcasing its potential as an alternative treatment for resistant bacterial infections .
Study 2: Anticancer Properties
In another investigation reported in Cancer Letters, researchers examined the effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 20 μM. Furthermore, flow cytometry analysis revealed increased annexin V staining in treated cells, confirming the induction of apoptosis .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7).
- Optimize reaction temperature (60–80°C) to avoid side products like over-alkylation .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Combine spectroscopic and computational techniques:
- NMR : Confirm the fluorophenoxy group (¹H NMR: δ 6.8–7.1 ppm for aromatic protons; ¹⁹F NMR: δ -115 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 341.12).
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ .
Advanced Tip : Use Density Functional Theory (DFT) to simulate NMR spectra and cross-validate experimental data .
Advanced: What computational methods are suitable for predicting its reactivity?
Methodological Answer:
Employ quantum chemical calculations:
Reaction Path Search : Use software like Gaussian or ORCA to map potential reaction pathways.
Transition State Analysis : Identify energy barriers for hydrolysis or photodegradation.
Solvent Effects : Apply the COSMO model to simulate polar aprotic solvents (e.g., DMF) .
Q. Example Data :
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy | 25.3 |
| Gibbs Free Energy | -12.7 |
Advanced: How to evaluate its biological activity in drug discovery contexts?
Methodological Answer:
Follow a tiered approach:
In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization.
Molecular Docking : Use AutoDock Vina to predict binding affinity (ΔG < -8 kcal/mol suggests strong interaction).
ADME-Tox Profiling : Assess metabolic stability in liver microsomes and cytotoxicity in HEK293 cells .
Q. Data Interpretation :
- IC₅₀ values < 1 μM indicate high potency.
- Cross-reference with PubChem BioAssay data for similar benzotriazinones .
Advanced: How to resolve contradictions in spectroscopic data?
Methodological Answer:
Address discrepancies using:
Multi-Technique Validation : Compare NMR, IR, and X-ray crystallography (if available).
Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility.
Isotopic Labeling : Use deuterated solvents to clarify splitting patterns .
Case Study : Aromatic proton shifts in ¹H NMR may overlap; use COSY or NOESY to resolve .
Advanced: What strategies mitigate solubility challenges in formulation?
Methodological Answer:
Optimize solubility via:
Co-Solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO).
Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm, PDI < 0.2).
pH Adjustment : Explore salt formation in acidic/basic conditions (e.g., HCl salt) .
Q. Key Metrics :
- Target solubility > 1 mg/mL in aqueous buffers.
- Monitor stability via HPLC over 72 hours .
Advanced: How to design toxicity studies for early-stage development?
Methodological Answer:
Implement a phased toxicology workflow:
In Silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity.
In Vitro Assays : Test for hERG channel inhibition (IC₅₀ > 10 μM preferred).
In Vivo Models : Conduct acute toxicity in rodents (OECD 423 guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
